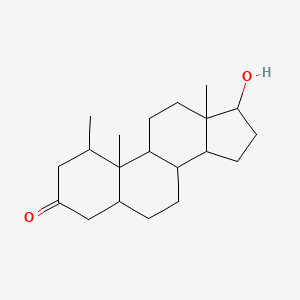

17-Hydroxy-1-methylandrostan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

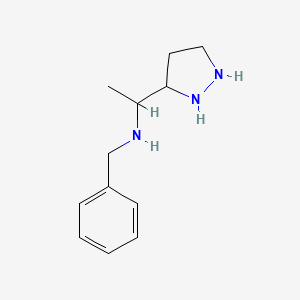

Mesterolone is a synthetic androgen and anabolic steroid (AAS) that is primarily used in the treatment of low testosterone levels in men. It is also known by its trade name, Proviron. Mesterolone is a derivative of dihydrotestosterone (DHT) and is characterized by its strong androgenic effects and weak anabolic effects . It was first described in 1966 and introduced for medical use by 1967 .

Preparation Methods

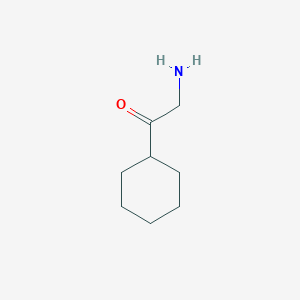

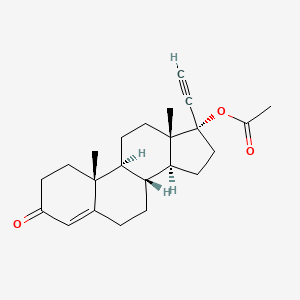

Mesterolone can be synthesized by mixing 1α-methyl-androstan-17β-ol-3-one-17-acetate with methanolic sodium hydroxide . This reaction involves the use of methanolic sodium hydroxide as a reagent to facilitate the conversion of the starting material into mesterolone. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Mesterolone undergoes several types of chemical reactions, including:

Oxidation: Mesterolone can be oxidized to form various metabolites.

Reduction: The compound can be reduced to form different derivatives, although specific reduction reactions are less commonly documented.

Substitution: Mesterolone can undergo substitution reactions, particularly at the hydroxyl group, to form esters or other derivatives.

Common reagents used in these reactions include oxidizing agents like ceric sulfate for post-derivatized analysis . The major products formed from these reactions are typically hydroxylated or reduced derivatives of mesterolone.

Scientific Research Applications

Mesterolone has a wide range of scientific research applications, including:

Mechanism of Action

Mesterolone exerts its effects by binding to androgen receptors in various tissues and organs. It stimulates these receptors to promote the growth and development of male sex organs and maintain secondary sex characteristics in androgen-deficient males . Unlike testosterone, mesterolone is not converted into estrogen, which makes it unique in its mechanism of action . It is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles, which contributes to its weak androgenic activity .

Comparison with Similar Compounds

Mesterolone is often compared with other anabolic-androgenic steroids (AAS) such as:

Testosterone: Unlike testosterone, mesterolone is not aromatized into estrogen, which reduces the risk of estrogenic side effects.

Dihydrotestosterone (DHT): Mesterolone is a derivative of DHT and shares many of its properties but has a unique 1α-methyl group that enhances its oral activity.

Methenolone: Both mesterolone and methenolone are non-17α-alkylated steroids, but mesterolone has stronger androgenic effects.

These comparisons highlight mesterolone’s unique properties, such as its lack of estrogenic activity and its specific androgenic effects, which make it suitable for certain medical applications.

Properties

IUPAC Name |

17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)

![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)

![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)

![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)